molecular formula C16H11BrClN B3185962 4-Bromo-7-chloro-8-methyl-2-phenylquinoline CAS No. 1189107-25-2

4-Bromo-7-chloro-8-methyl-2-phenylquinoline

Cat. No. B3185962
CAS RN: 1189107-25-2
M. Wt: 332.62 g/mol
InChI Key: GZUKBRDPOLEDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-chloro-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11BrClN and a molecular weight of 332.62 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-8-methyl-2-phenylquinoline consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a bromine atom at the 4th position, a chlorine atom at the 7th position, a methyl group at the 8th position, and a phenyl group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-chloro-8-methyl-2-phenylquinoline, such as melting point, boiling point, and density, are not available in the retrieved data .

Safety and Hazards

The safety data sheet (SDS) for 4-Bromo-7-chloro-8-methyl-2-phenylquinoline can be viewed and downloaded for free at Echemi.com . It’s important to refer to the SDS for detailed safety and hazard information.

properties

CAS RN

1189107-25-2

Molecular Formula

C16H11BrClN

Molecular Weight

332.62 g/mol

IUPAC Name

4-bromo-7-chloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11BrClN/c1-10-14(18)8-7-12-13(17)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

GZUKBRDPOLEDQV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Cl

Origin of Product

United States

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